9-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
9-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-5-10-23-18(26)16-17(22(3)20(23)27)21-19-24(11-13(2)12-25(16)19)14-6-8-15(28-4)9-7-14/h6-9,13H,5,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNYZEMYSHHDKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OC)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of organic solvents such as acetonitrile and acidic media to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
9-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Synthesis Pathways
The synthesis of this compound involves multiple steps that can include the reaction of substituted pyrimidines with various aromatic aldehydes and ketones. Recent advancements in synthetic methodologies have highlighted greener approaches to producing such compounds with reduced environmental impact. For instance:
- Mechanochemical Synthesis : A method involving the grinding of reactants in the presence of a base (e.g., sodium hydroxide) has been shown to yield high purity products while minimizing solvent use .
- Catalytic Processes : The use of catalytic systems to enhance reaction efficiency and selectivity has gained attention. This approach not only improves yield but also aligns with sustainable chemistry practices .
Biological Activities
The biological activities of 9-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione have been extensively investigated. Key findings include:
- Antihypertensive Properties : Compounds derived from similar pyrimidine structures have demonstrated significant inhibition of Angiotensin Converting Enzyme (ACE), suggesting potential use as antihypertensive agents .
- Anticancer Activity : Studies have reported that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, modifications on the pyrimidine ring can enhance cell proliferation inhibition .
- Antimicrobial Effects : The compound's derivatives have shown promise in antimicrobial activity against several pathogens. This is particularly relevant in the context of increasing antibiotic resistance .
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antihypertensive Activity | Demonstrated significant ACE inhibition with derivatives showing better efficacy than traditional agents. |
| Study 2 | Anticancer Properties | Identified structure-activity relationships that enhance cytotoxicity against A431 vulvar carcinoma cells. |
| Study 3 | Antimicrobial Activity | Evaluated against E. coli and Staphylococcus aureus; showed promising results as a potential antimicrobial agent. |
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features and properties of the target compound with structurally related analogs:
*THP: Tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Key Comparative Analysis
Substituent Effects on Lipophilicity :
- The 4-methoxyphenyl group in the target compound increases logP compared to the polar 3,4-dihydroxyphenethyl group in Compound 21, which likely reduces aqueous solubility but enhances membrane permeability .
- The propyl chain at N3 provides intermediate hydrophobicity versus shorter methyl (Compound 24) or longer pentyl chains (e.g., : MolPort-000-807-185), optimizing bioavailability .
- Biological Activity: Compound 21’s 3,4-dihydroxyphenethyl group mimics catecholamines, enabling dual MAO/COMT inhibition for Parkinson’s disease . The target compound’s 4-methoxyphenyl may shift activity toward adenosine or serotonin receptors due to reduced polarity . Halogenated benzyl derivatives () show PDE4B inhibition, suggesting the target compound’s methoxy group could modulate selectivity for related enzymes .
Synthetic Accessibility :
Research Findings and Implications
- Receptor Binding: The 4-methoxy group may reduce hydrogen-bonding interactions compared to hydroxylated analogs, altering affinity for adenosine A3 receptors (cf. : 8-methoxy-pyrido derivatives) .
- Thermal Stability : The absence of a reported melting point for the target compound contrasts with high-melting analogs like Compound 21 (206–208°C), suggesting differences in crystallinity or decomposition pathways .
- Purity and Analytical Data : While UPLC/MS purity exceeds 99% for dihydroxyphenethyl analogs (), the target compound’s purity data are unreported, necessitating further characterization .
Biological Activity
The compound 9-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione , also known as a pyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C19H23N5O3
- Molecular Weight : 369.4 g/mol
- Purity : Typically around 95% .
The compound features a tetrahydropyrimido structure that is significant in medicinal chemistry for its interaction with various biological targets.
Research indicates that this compound may act as a multi-target ligand affecting adenosine receptors and monoamine oxidases (MAOs). The structural modifications in the pyrimidine ring enhance its affinity for these targets:
- Adenosine Receptors : The compound exhibits affinity for A1 and A2A adenosine receptors, which are implicated in various physiological processes including neurotransmission and cardiovascular function .
- Monoamine Oxidase Inhibition : It has been shown to inhibit MAO-B activity, which is relevant in the treatment of neurodegenerative diseases like Parkinson's disease .
Biological Activity Overview
The biological activity of the compound can be summarized as follows:
Case Studies and Research Findings
Several studies have reported on the efficacy of this compound:
-
Study on Neuroprotective Effects :
- A study evaluated the neuroprotective properties of the compound against oxidative stress in neuronal cells. Results indicated a significant reduction in cell death and improved cell viability at specific concentrations.
- Findings: The compound demonstrated an IC50 value of 50 µM against oxidative stress-induced apoptosis .
-
Anticancer Activity :
- Research involving various cancer cell lines revealed that the compound exhibited selective cytotoxicity. In vitro assays showed that it inhibited cell proliferation with IC50 values ranging from 20 to 100 µM depending on the cancer type.
- Findings: The mechanism involved apoptosis induction through caspase activation pathways .
-
Dual Targeting Approach :
- A recent study highlighted the dual-targeting nature of the compound where it effectively inhibited both adenosine receptors and MAO-B. This dual action suggests potential for treating conditions such as depression and anxiety alongside neurodegenerative disorders.
- Findings: The compound displayed K_i values of 116 nM for A1 and 94 nM for A2A receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
